molecular formula C13H20N2O B12075882 3-Methyl-4-(1-methylpiperidin-4-yloxy)benzenamine

3-Methyl-4-(1-methylpiperidin-4-yloxy)benzenamine

Cat. No.: B12075882
M. Wt: 220.31 g/mol
InChI Key: HERMVKNMYUVLMN-UHFFFAOYSA-N
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Description

3-Methyl-4-[(1-methylpiperidin-4-yl)oxy]aniline: is a chemical compound with the molecular formula C12H18N2O and a molecular weight of 206.28 g/mol It is characterized by the presence of a piperidine ring attached to an aniline moiety through an ether linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-4-[(1-methylpiperidin-4-yl)oxy]aniline typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through the cyclization of appropriate precursors under controlled conditions.

    Ether Linkage Formation: The piperidine ring is then linked to the aniline moiety through an ether bond.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:

Chemical Reactions Analysis

Types of Reactions

3-Methyl-4-[(1-methylpiperidin-4-yl)oxy]aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding quinones, while reduction may produce amines or alcohols .

Scientific Research Applications

3-Methyl-4-[(1-methylpiperidin-4-yl)oxy]aniline has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biological targets.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Methyl-4-[(1-methylpiperidin-4-yl)oxy]aniline involves its interaction with specific molecular targets. The compound may act by binding to receptors or enzymes, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methyl-4-[(1-methylpiperidin-4-yl)oxy]aniline is unique due to its specific ether linkage and the position of the methyl group on the aniline ring. This structural uniqueness contributes to its distinct chemical and biological properties, making it valuable for various research applications .

Properties

Molecular Formula

C13H20N2O

Molecular Weight

220.31 g/mol

IUPAC Name

3-methyl-4-(1-methylpiperidin-4-yl)oxyaniline

InChI

InChI=1S/C13H20N2O/c1-10-9-11(14)3-4-13(10)16-12-5-7-15(2)8-6-12/h3-4,9,12H,5-8,14H2,1-2H3

InChI Key

HERMVKNMYUVLMN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)N)OC2CCN(CC2)C

Origin of Product

United States

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